N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide
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Overview
Description
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aniline group, a trifluoromethyl group, and an iodine-substituted benzamide, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The iodine atom in the benzamide can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The aniline and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-Anilino-5-(trifluoromethyl)phenyl]acetamide: This compound is structurally similar but lacks the iodine atom, which can affect its reactivity and applications.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: These compounds share the trifluoromethyl group and have been studied for their fungicidal activity.
Uniqueness
N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919794-87-9 |
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Molecular Formula |
C20H14F3IN2O |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
N-[2-anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C20H14F3IN2O/c21-20(22,23)14-8-11-17(25-16-4-2-1-3-5-16)18(12-14)26-19(27)13-6-9-15(24)10-7-13/h1-12,25H,(H,26,27) |
InChI Key |
ZOQBWYNZOYFIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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